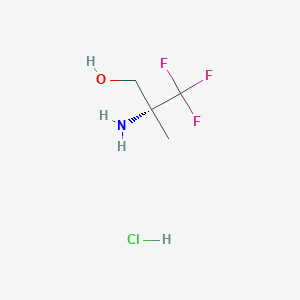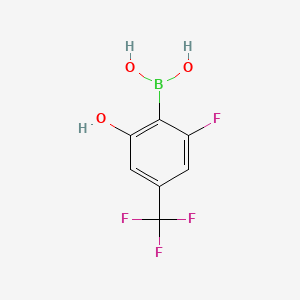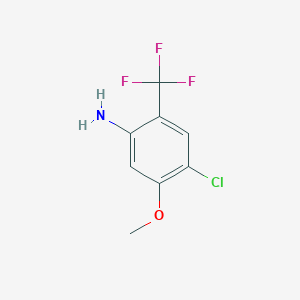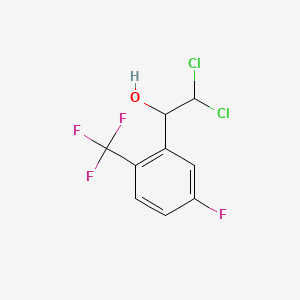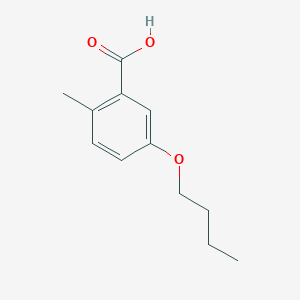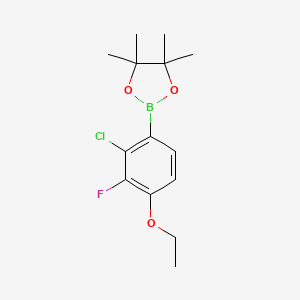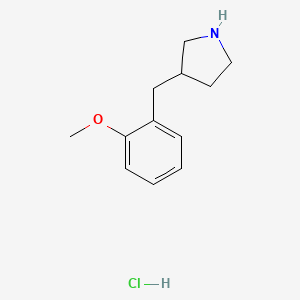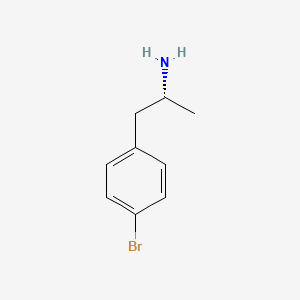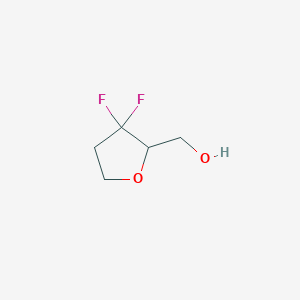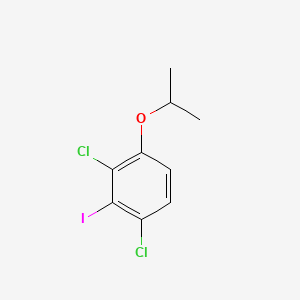
1,3-Dichloro-2-iodo-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a benzene derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzene derivative, chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Etherification: The isopropoxy group is introduced via a nucleophilic substitution reaction, typically using isopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the isopropoxy group. These effects alter the electron density of the benzene ring, making it more or less reactive towards various reagents.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-isopropoxybenzene: Similar structure but with different positions of the chlorine and iodine atoms.
1,3-Dichloro-4-isopropoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, resulting in different chemical properties.
Uniqueness
1,3-Dichloro-2-iodo-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and iodine atoms, along with the isopropoxy group, makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H9Cl2IO |
|---|---|
Peso molecular |
330.97 g/mol |
Nombre IUPAC |
1,3-dichloro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
Clave InChI |
JFYIMNHUMQZXSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C=C1)Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


